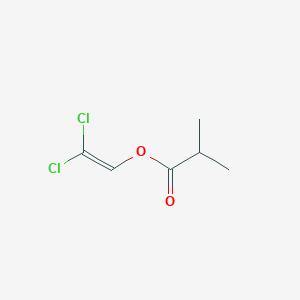

2,2-Dichloroethenyl 2-methylpropanoate

Description

Properties

CAS No. |

62581-67-3 |

|---|---|

Molecular Formula |

C6H8Cl2O2 |

Molecular Weight |

183.03 g/mol |

IUPAC Name |

2,2-dichloroethenyl 2-methylpropanoate |

InChI |

InChI=1S/C6H8Cl2O2/c1-4(2)6(9)10-3-5(7)8/h3-4H,1-2H3 |

InChI Key |

XPIZIMDRLXSHKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OC=C(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Core Structure: Pyrethroids include a cyclopropane ring, whereas 2,2-dichloroethenyl 2-methylpropanoate lacks this feature.

- Applications : Pyrethroids are end-use insecticides, while the target compound may serve as an intermediate due to its simpler ester structure.

Organophosphates (Dichlorvos)

Dichlorvos (DDVP), with the formula C₄H₇Cl₂O₄P, is an organophosphate insecticide containing a 2,2-dichloroethenyl group linked to a phosphate ester. It inhibits acetylcholinesterase in insects, leading to neurotoxicity .

Comparison :

- Functional Groups: Dichlorvos is a phosphate ester, while 2,2-dichloroethenyl 2-methylpropanoate is a carboxylic acid ester.

- Toxicity: Dichlorvos exhibits higher acute toxicity to mammals compared to pyrethroids or propanoate esters .

Propanoate Esters (Methyl 2-(4-(2-Chloroethyl)phenyl)-2-methylpropanoate)

Compounds like methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate (C₁₁H₁₃ClO₂) share the 2-methylpropanoate backbone but substitute the dichloroethenyl group with aromatic or alkyl halide substituents. These esters are used as intermediates in pharmaceutical synthesis due to their stability and solubility .

Key Contrast :

- Reactivity : The dichloroethenyl group in the target compound may confer greater electrophilic reactivity compared to aryl-substituted analogs.

Data Tables

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Use | Key Feature |

|---|---|---|---|---|---|

| 2,2-Dichloroethenyl 2-methylpropanoate* | C₆H₈Cl₂O₂ (inferred) | ~195.04 (calculated) | Not available | Suspected intermediate | Dichloroethenyl ester |

| Cypermethrin | C₂₂H₁₉Cl₂NO₃ | 416.30 | 52315-07-8 | Insecticide | Cyclopropane + dichloroethenyl |

| Dichlorvos | C₄H₇Cl₂O₄P | 220.98 | 62-73-7 | Insecticide | Phosphate ester |

| DCVA (3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid) | C₈H₁₀Cl₂O₂ | 209.08 | Not available | Pyrethroid metabolite/synergist | Cyclopropane carboxylic acid |

Research Findings

- Synergist Effects : Derivatives like 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid enhance the efficacy of topical repellents by reducing required doses by 30-fold .

- Insecticidal Activity: Dichloroethenyl-containing compounds disrupt insect nervous systems via sodium channel modulation (pyrethroids) or acetylcholinesterase inhibition (organophosphates) .

- Stability: Propanoate esters with methyl branches (e.g., 2-methylpropanoate) exhibit improved hydrolytic stability compared to straight-chain esters, favoring their use in formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.